N-Boc-O-(2-chlorophenyl)-D-serine
Description
N-Boc-O-(2-chlorophenyl)-D-serine is a protected derivative of D-serine, featuring a tert-butoxycarbonyl (Boc) group on the amino group and a 2-chlorophenyl ether moiety on the hydroxyl side chain. This compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry, where protective groups are essential to prevent undesired side reactions. The 2-chlorophenyl substituent introduces steric and electronic effects that distinguish it from other serine derivatives .
Properties
Molecular Formula |
C14H18ClNO5 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
(2R)-3-(2-chlorophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
InChI Key |
COCROYNTIBAJOY-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step . The chlorophenyl group can be introduced via a substitution reaction using appropriate chlorophenyl derivatives .
Industrial Production Methods
Industrial production of N-Boc-O-(2-chlorophenyl)-D-serine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-(2-chlorophenyl)-D-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the serine moiety, potentially converting the hydroxyl group to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Scientific Research Applications
N-Boc-O-(2-chlorophenyl)-D-serine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-O-(2-chlorophenyl)-D-serine involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule . The chlorophenyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituent (R) | CAS Number | Purity | Price (per gram) | Key Features |
|---|---|---|---|---|---|
| N-Boc-O-(2-chlorophenyl)-D-serine | 2-chlorophenyl | Not Provided | Unknown | Unknown | Electron-withdrawing Cl, lipophilic |
| N-Boc-O-benzyl-D-serine | Benzyl | 47173-80-8 | >97.0% | JPY 5,500 | Electron-donating, higher commercial availability |
| N-Boc-O-benzyl-L-serine | Benzyl | 23680-31-1 | >97.0% | JPY 5,500 | L-configuration, distinct stereochemistry |
| N-Boc-2-methyl-D-serine | Methyl | - | 97% | - | Smaller substituent, reduced steric hindrance |
Key Observations:
This could influence synthetic workflows . Methyl-substituted analogs (e.g., N-Boc-2-methyl-D-serine) lack aromaticity, reducing π-π interactions but enhancing solubility in polar solvents .
However, this may also increase plasma protein binding, reducing free drug availability . Benzyl derivatives are more commonly used in peptide synthesis due to their balance of stability and reactivity .
Commercial Availability and Cost
- Methyl-substituted derivatives (e.g., N-Boc-2-methyl-D-serine) are priced competitively but serve niche applications due to their simplified structure .
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